2-Chloro-5,6,8-trimethoxyquinoline
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Overview
Description
2-Chloro-5,6,8-trimethoxyquinoline is a quinoline derivative with the molecular formula C12H12ClNO3. It is a nitrogen-containing heterocyclic compound, which is part of a larger class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in various fields, including medicine, chemistry, and industry, due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,8-trimethoxyquinoline typically involves the chlorination of 5,6,8-trimethoxyquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 5,6,8-trimethoxyquinoline
Chlorinating Agent: Phosphorus oxychloride (POCl3)
Reaction Conditions: Reflux
The reaction yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,8-trimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 2-amino-5,6,8-trimethoxyquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-5,6,8-trimethoxydihydroquinoline
Scientific Research Applications
2-Chloro-5,6,8-trimethoxyquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit tubulin polymerization.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,8-trimethoxyquinoline involves its interaction with cellular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound’s ability to bind to the tubulin binding site is similar to that of other known tubulin inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6,7-trimethoxyquinoline
- 5,6,7-Trimethoxyquinoline
- 2-Chloroquinoline
Comparison
2-Chloro-5,6,8-trimethoxyquinoline is unique due to the presence of three methoxy groups at positions 5, 6, and 8, which significantly influence its chemical reactivity and biological activity. Compared to 2-Chloro-5,6,7-trimethoxyquinoline, the position of the methoxy groups alters the compound’s interaction with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
2-chloro-5,6,8-trimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-8-6-9(16-2)12(17-3)7-4-5-10(13)14-11(7)8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDPJKVWVTPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1N=C(C=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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